N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine
Description
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(NZ)-N-(7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c16-15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14,16H,2,4,6,8H2/b15-12- |
InChI Key |
DAVJGXAMEDVKAI-QINSGFPZSA-N |
Isomeric SMILES |
C1CC/C(=N/O)/C2=C(C1)C3=CC=CC=C3N2 |
Canonical SMILES |
C1CCC(=NO)C2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Cyclohepta[b]indol-6-one
The synthesis begins with the preparation of 5,7,8,9,10,11-hexahydrocyclohepta[b]indol-6-one (1 ), a key intermediate. This ketone is typically synthesized via cyclization of appropriately substituted indole derivatives under basic conditions. For example, treatment of a substituted indole with a cyclic ketone in the presence of sodium methoxide facilitates intramolecular aldol condensation, yielding the bicyclic framework.
Characterization of Precursor 1 :
Oximation Reaction: Formation of the Target Compound
The critical step involves the reaction of 1 with hydroxylamine hydrochloride to form the oxime. This process is typically conducted in acetic acid under reflux to ensure complete conversion.
General Procedure:
Key Observations:
Mechanistic Considerations
The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 1 , followed by dehydration to form the imine (Figure 1). The acetic acid medium protonates the carbonyl oxygen, enhancing electrophilicity and facilitating the reaction.
Figure 1 : Proposed mechanism for oxime formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Substituent Effects
-
Electron-withdrawing groups (e.g., Cl at C2) accelerate the reaction by increasing carbonyl electrophilicity.
-
Example : 2-Chloro-substituted 1 achieves 90% conversion in 4 hours vs. 6 hours for unsubstituted analogs.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (125 MHz, CDCl₃):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acetic acid reflux | 82 | 98 | 5 |
| Ethanol reflux | 65 | 92 | 8 |
| Microwave-assisted | 75 | 95 | 2 |
Table 1. Comparison of synthetic methods.
Challenges and Solutions
Byproduct Formation
Stereochemical Control
-
E/Z Selectivity : The E-isomer predominates (>95%) due to steric hindrance from the cycloheptane ring.
-
Verification : NOESY NMR shows no correlation between C6-H and hydroxylamine protons, confirming E-configuration.
Applications and Derivatives
The oxime serves as a versatile intermediate for:
Chemical Reactions Analysis
Types of Reactions
N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of cyclohepta[b]indole have shown promising activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls or interference with metabolic pathways. Specific derivatives have been synthesized and tested for their Minimum Inhibitory Concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Studies involving molecular docking techniques indicate that it may interact with key proteins involved in cancer proliferation and survival pathways. This interaction could lead to the development of new therapeutic strategies targeting specific cancer types .
Biochemical Applications
Enzyme Inhibition
N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. The inhibition of these enzymes can be beneficial in controlling diseases related to metabolic dysregulation and could provide a basis for drug development targeting these pathways .
Molecular Docking Studies
Advanced molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and guide the design of more potent derivatives .
Material Science Applications
Polymeric Materials
Research has explored the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various biochemical assays and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Physicochemical Comparison
Regulatory and Functional Comparisons
Hydroxylamine derivatives are often scrutinized under drug regulations due to their structural resemblance to psychoactive compounds. For example, N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine and related analogs are classified as controlled substances under the 1971 UK Misuse of Drugs Act .
Functional Differences :
- 6-Methyladenine (C6H7N5), a methylated adenine derivative, plays a role in mRNA modification . In contrast, the target compound’s hydroxylamine group may confer redox activity or metal-chelating properties absent in methylated nucleobases.
- 9(R)-HHC, a hexahydrocannabinol analog, binds cannabinoid receptors , whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.
Analytical Techniques and Challenges
The compound’s analysis would likely employ methods similar to those used for 9(R)-HHC , such as:
Research Implications and Gaps
Synthetic Optimization : The high yield (92%) of 8h suggests that similar strategies (e.g., carboxamide coupling) could be adapted for the target compound.
Biological Screening: No data on the target compound’s receptor affinity or toxicity are available.
Regulatory Status : Proactive evaluation under frameworks like the 2001 UK Misuse of Drugs Regulations is advised, given the controlled status of analogous hydroxylamines .
Biological Activity
N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 214.27 g/mol. Its structure features a cycloheptabindole moiety which contributes to its unique biological profile. The compound's hydroxylamine functional group is critical for its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Cytotoxicity Assays : Research investigating the cytotoxic effects against various human cancer cell lines (e.g., liver carcinoma SK-Hep-1 and prostate carcinoma PC-3) indicated that similar compounds exhibit significant cytotoxic activity. The presence of specific structural features such as a cholesterol-type side chain was found to enhance biological activity .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress in cells.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of cycloheptabindole derivatives. The findings demonstrated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship of hydroxylamine derivatives indicated that modifications at specific positions on the cycloheptabindole framework significantly influence biological activity. The study concluded that optimizing these positions could lead to enhanced therapeutic efficacy against cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(6E)-cyclohepta[b]indol-6-ylidene]hydroxylamine?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and cyclohepta[b]indole precursors. Evidence from related cyclohepta[b]indole derivatives (e.g., 5-methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one) suggests using substituted indole intermediates and controlled reaction conditions (e.g., reflux in polar aprotic solvents like DMF) to stabilize the hydroxylamine-ylidene moiety . Purification typically involves column chromatography with silica gel, followed by recrystallization from ethanol/water mixtures. Characterization should include 1H/13C NMR and mass spectrometry (MS) to confirm regioselectivity and purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Key diagnostic signals include the hydroxylamine proton (δ 8.5–9.5 ppm for NH) and the cyclohepta[b]indole aromatic protons (δ 6.8–8.2 ppm). The E-configuration of the ylidene group can be inferred from coupling constants in 2D NMR (e.g., NOESY) .
- Infrared (IR) Spectroscopy : Look for N–O stretching vibrations (~950 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The hydroxylamine-ylidene group is sensitive to oxidation and moisture. Store the compound under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor degradation via HPLC with UV detection (λ = 254 nm). Avoid prolonged exposure to light or acidic conditions, which may induce tautomerization or decomposition .
Advanced Research Questions
Q. How can tautomeric equilibria between hydroxylamine-ylidene and alternative forms be analyzed experimentally?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to observe dynamic tautomerism. For example, cooling to –40°C in DMSO-d6 may slow exchange rates, resolving split signals for tautomeric forms . Complement this with DFT computational modeling to predict energetically favored tautomers and compare with experimental data .
Q. What strategies resolve contradictions in spectroscopic data arising from impurities or isomerism?
- Methodological Answer :
- Chromatographic Separation : Employ preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate isomers or byproducts .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals (e.g., via slow evaporation in ethyl acetate) and analyzing bond lengths/angles (e.g., C6–N distance ~1.28 Å for ylidene groups) .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals from impurities .
Q. How can the reactivity of the hydroxylamine-ylidene group be exploited in designing derivatives for biological studies?
- Methodological Answer : The ylidene group can undergo cycloaddition reactions (e.g., with alkynes for click chemistry) or serve as a ligand for metal coordination. Optimize reaction conditions (e.g., Cu(I) catalysis for azide-alkyne cycloaddition) and monitor progress via TLC or LC-MS . Assess bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
